molecular formula C11H16N2O B074491 2-Amino-N-tert-butylbenzamide CAS No. 1203-89-0

2-Amino-N-tert-butylbenzamide

Cat. No.: B074491
CAS No.: 1203-89-0
M. Wt: 192.26 g/mol
InChI Key: YHBZJCBYHUVKCM-UHFFFAOYSA-N
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Description

2-Amino-N-tert-butylbenzamide is a derivative of benzamide, characterized by the presence of an amino group and a tert-butyl group attached to the benzamide structure. This compound has the molecular formula C11H16N2O and a molecular weight of 192.26 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-N-tert-butylbenzamide typically involves the reaction of isatoic anhydride with tert-butylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

Isatoic anhydride+tert-butylamineThis compound\text{Isatoic anhydride} + \text{tert-butylamine} \rightarrow \text{this compound} Isatoic anhydride+tert-butylamine→this compound

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of advanced techniques such as continuous flow reactors to optimize yield and purity. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-N-tert-butylbenzamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The benzamide structure allows for substitution reactions, particularly at the amino group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions may involve reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-).

Major Products Formed:

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzamides.

Scientific Research Applications

2-Amino-N-tert-butylbenzamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of 2-Amino-N-tert-butylbenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • 2-Amino-N-methylbenzamide
  • 2-Amino-N-ethylbenzamide
  • 2-Amino-N-isopropylbenzamide

Comparison: 2-Amino-N-tert-butylbenzamide is unique due to the presence of the tert-butyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

2-amino-N-tert-butylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c1-11(2,3)13-10(14)8-6-4-5-7-9(8)12/h4-7H,12H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHBZJCBYHUVKCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C1=CC=CC=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40333788
Record name 2-Amino-N-tert-butylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40333788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1203-89-0
Record name 2-Amino-N-tert-butylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40333788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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